Isobutyrylglycine

Beschreibung

N-Isobutyrylglycine as an N-Acylglycine

N-Isobutyrylglycine is classified as an N-acylglycine. nih.govmonarchinitiative.org This means it is a derivative of the amino acid glycine (B1666218), where an isobutyryl group is attached to the nitrogen atom of glycine. nih.govontosight.ai This structural modification distinguishes it from glycine and imparts unique chemical and biological properties. N-acyl-alpha amino acids like N-Isobutyrylglycine are characterized by the presence of an acyl group on the terminal nitrogen atom of an alpha amino acid. hmdb.ca

The formation of N-acylglycines is a biochemical process catalyzed by the enzyme glycine N-acyltransferase. hmdb.cascientificlabs.iebiocat.comhmdb.cahmdb.cafoodb.ca This enzyme facilitates the conjugation of an acyl-CoA molecule with glycine, resulting in the formation of an N-acylglycine and coenzyme A (CoA). hmdb.cascientificlabs.iebiocat.comhmdb.cahmdb.cafoodb.ca

Table 1: Chemical and Physical Properties of N-Isobutyrylglycine

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | 2-(2-methylpropanoylamino)acetic acid |

| Synonyms | Isobutyrylglycine, N-(2-methyl-1-oxopropyl)glycine |

| Physical Description | Solid |

| Melting Point | 82.5 °C |

This table is based on data from PubChem. nih.gov

General Biological Significance of Acylglycines in Metabolism

Acylglycines are a class of metabolites that play a crucial role in various metabolic pathways. hmdb.cascientificlabs.iebiocat.comhmdb.cahmdb.cafoodb.caavantiresearch.comacs.org They are typically considered minor metabolites of fatty acids. hmdb.cascientificlabs.iebiocat.comhmdb.cahmdb.cafoodb.ca However, their importance becomes particularly evident in the context of certain inborn errors of metabolism. hmdb.cascientificlabs.iebiocat.comhmdb.cahmdb.cafoodb.canih.gov

The analysis of acylglycines in bodily fluids, such as urine, is a valuable tool for diagnosing inherited disorders related to mitochondrial fatty acid beta-oxidation. hmdb.cafoodb.caavantiresearch.comnih.gov In these conditions, the normal breakdown of fatty acids is impaired, leading to an accumulation of specific acyl-CoA species. The body then utilizes an alternative pathway, conjugating these acyl-CoAs with glycine to form acylglycines, which are subsequently excreted in the urine. acs.org This detoxification process makes the resulting N-acylglycines less toxic and more water-soluble for excretion. acs.org

The quantitative analysis of urinary acylglycines can help detect various metabolic disorders, including:

Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) nih.gov

Isovaleric acidemia biocat.comnih.gov

Beta-ketothiolase deficiency (BKTD) nih.gov

Ethylmalonic encephalopathy hmdb.cahmdb.cahealthmatters.io

Propionic acidemia hmdb.cahealthmatters.io

Beyond their role in detoxification, certain long-chain N-acylglycines have been identified as signaling molecules with diverse biological activities, including anti-inflammatory and antinociceptive effects. avantiresearch.comusf.edu

Historical Context of N-Isobutyrylglycine Identification in Human Metabolomics

The identification of N-isobutyrylglycine in human metabolomics is closely linked to the study of inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid valine. hmdb.cafoodb.ca A significant discovery was the identification of large amounts of N-isobutyrylglycine in the urine of patients with isobutyryl-CoA dehydrogenase (IBD) deficiency. hmdb.cafoodb.cahealthmatters.io This genetic disorder is caused by a deficiency in the IBD enzyme, which plays a key role in the breakdown of valine. hmdb.cafoodb.cahealthmatters.io

The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), has been instrumental in the identification and quantification of N-isobutyrylglycine and other acylglycines in biological samples. acs.orgnih.govebi.ac.uk These methods have improved the ability to diagnose and monitor metabolic disorders. For instance, a study published in 2018 described a novel method using UPLC-tandem mass spectrometry for the quantitation of 15 different acylglycines, including this compound, from dried blood spots. nih.gov

The presence of elevated levels of N-isobutyrylglycine is now recognized as a key biomarker for IBD deficiency. healthmatters.iobiosave.com Its detection is also relevant in the diagnosis of other organic acidemias and mitochondrial fatty acid β-oxidation defects. biosave.comchemicalbook.com For example, elevated levels of this compound have been observed in patients with ethylmalonic encephalopathy and glutaric aciduria type II. ebi.ac.uk The study of N-isobutyrylglycine continues to be an active area of research, providing valuable insights into metabolic pathways and human disease. ontosight.ai

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| N-Isobutyrylglycine |

| Glycine |

| Isobutyryl-CoA |

| Coenzyme A |

| N-palmitoylglycine |

| N-arachidonoylglycine |

| N-oleoylglycine |

| Propionylglycine |

| Acetylglycine |

| Hexanoylglycine |

| Octanoylglycine |

| Suberylglycine |

| Phenylpropionylglycine |

| Isovalerylglycine |

| N-Butyrylglycine |

| Valine |

| Ethylmalonic acid |

| 2-methylsuccinate |

| Isovalerylglucuronide |

| n-Acetylglycine |

| n-butyrylglycine |

| n-valerylglycine |

| heptanoylglycine |

| phenylacetylglycine |

| 3-hydroxyglutaric acid |

| adipic acid |

| suberic acid |

| Butyrylcarnitine (B1668139) |

| N-tridecanoylethanolamine |

| tridecanamide |

| N-myristoylglycine |

| N-oleoylethanolamine |

| Anandamide (N-arachidonoylethanolamide) |

| N-palmitoylethanolamine |

| N-stearoylethanolamine |

| Palmitamide |

| Palmitoleamide |

| Oleamide |

| Hippurate (N-benzoylglycine) |

| Isovaleryl-CoA |

| Octanoyl CoA |

| Butyryl CoA |

| Isobutyryl CoA |

| Propionyl CoA |

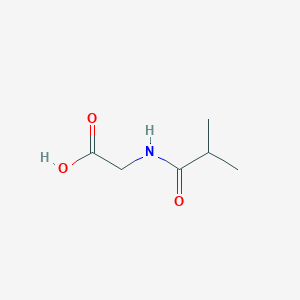

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylpropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCICDMMXFIELDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445943 | |

| Record name | Isobutyrylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isobutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15926-18-8 | |

| Record name | Isobutyrylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15926-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyrylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015926188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyrylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYRYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CWA98G3L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.5 °C | |

| Record name | Isobutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymology of N Isobutyrylglycine

N-Isobutyrylglycine as a Human Urinary Metabolite

N-Isobutyrylglycine is recognized as a human urinary metabolite, meaning it is a substance found in human urine that results from metabolic processes in the body. ebi.ac.uknih.gov While typically present as a minor metabolite of fatty acids, its excretion in urine can be significantly increased in certain inborn errors of metabolism. hmdb.cafoodb.caloinc.org The analysis of acylglycines like N-Isobutyrylglycine in urine is an important tool for the diagnosis of inherited disorders related to mitochondrial fatty acid beta-oxidation. healthmatters.io Elevated levels of N-Isobutyrylglycine in urine are particularly indicative of Isobutyryl-CoA dehydrogenase deficiency. hmdb.cafoodb.caloinc.org It has also been associated with other metabolic disorders such as ethylmalonic encephalopathy and propionic acidemia. ebi.ac.ukhmdb.ca

Role in Branched-Chain Amino Acid Catabolism

The formation and presence of N-Isobutyrylglycine are closely linked to the breakdown of branched-chain amino acids, specifically valine.

Valine Catabolism and N-Isobutyrylglycine Formation

N-Isobutyrylglycine is a key metabolite in the catabolic pathway of the branched-chain amino acid valine. hmdb.cafoodb.ca A deficiency in the enzyme isobutyryl-CoA dehydrogenase, which is crucial for valine metabolism, leads to the accumulation of isobutyryl-CoA. hmdb.cafoodb.caresearchgate.net This accumulation results in the increased formation and subsequent urinary excretion of N-Isobutyrylglycine. hmdb.cafoodb.ca

Enzymatic Action of Glycine (B1666218) N-Acyltransferase (EC 2.3.1.13)

The synthesis of N-Isobutyrylglycine and other acylglycines is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase. hmdb.cafoodb.cawikipedia.org This enzyme is a key player in the glycine conjugation pathway, a phase II detoxification process that occurs in the mitochondria. uniroma1.itnih.govresearchgate.net

Glycine N-acyltransferase facilitates the chemical reaction where an acyl group from an acyl-CoA molecule is transferred to the amino acid glycine. hmdb.cafoodb.cawikipedia.org This reaction results in the formation of an N-acylglycine, such as N-Isobutyrylglycine, and the release of coenzyme A (CoA). hmdb.cafoodb.cawikipedia.org The general reaction is as follows:

Acyl-CoA + Glycine ⇌ CoA + N-Acylglycine hmdb.cafoodb.ca

The enzymatic activity of Glycine N-acyltransferase is localized within the mitochondria. hmdb.canih.gov This mitochondrial location is significant as it is the site of branched-chain amino acid catabolism and fatty acid oxidation, processes that generate the acyl-CoA substrates for the enzyme. nih.govnih.gov The primary role of this mitochondrial enzyme is to detoxify various endogenous and xenobiotic acyl-CoAs by conjugating them with glycine, thereby maintaining adequate levels of free coenzyme A (CoASH) which is essential for numerous metabolic pathways. uniroma1.itnih.gov

Glycine N-acyltransferase exhibits broad substrate specificity, capable of utilizing various acyl-CoA esters. genome.jpnih.gov Studies have determined the kinetic constants (Km and Vmax) for human liver Glycine N-acyltransferase with several acyl-CoA substrates, including isobutyryl-CoA. nih.gov The enzyme shows a preference for certain substrates, for instance, it favors benzoyl-CoA over phenylacetyl-CoA. hmdb.cauniprot.org The efficiency of the conjugation reaction is dependent on the concentration of both the acyl-CoA substrate and glycine. nih.gov The accumulation of specific acyl-CoA esters, such as isobutyryl-CoA in valine catabolism disorders, drives the formation of the corresponding acylglycine. nih.gov

Involvement of Isobutyryl-CoA Dehydrogenase (IBD)

N-Isobutyrylglycine is prominently identified in large amounts in the urine of patients with Isobutyryl-CoA dehydrogenase (IBD) deficiency, an inborn error of valine metabolism. healthmatters.iohmdb.cafoodb.ca IBD is a mitochondrial enzyme that belongs to the acyl-CoA dehydrogenase family. wikipedia.orgnih.gov Its primary function is within the metabolic pathway responsible for breaking down valine. medlineplus.govmetabolicsupportuk.org A deficiency in this enzyme leads to a bottleneck in the pathway, causing the accumulation of a specific intermediate metabolite, which is then shunted into an alternative pathway that produces N-Isobutyrylglycine. nih.govmedlineplus.gov

The genetic blueprint for the Isobutyryl-CoA dehydrogenase enzyme is provided by the ACAD8 gene. medlineplus.govmetabolicsupportuk.orgmedlineplus.gov This gene, located on chromosome 11, encodes the mitochondrial protein that functions in the catabolism of valine. wikipedia.orgnih.gov

Mutations, or variants, in the ACAD8 gene are the cause of IBD deficiency. medlineplus.govmetabolicsupportuk.org These genetic alterations can lead to a significant reduction or complete elimination of the IBD enzyme's activity. metabolicsupportuk.orgmedlineplus.gov IBD deficiency is inherited in an autosomal recessive pattern, meaning an individual must inherit two copies of the mutated gene, one from each parent, to be affected by the disorder. medlineplus.govmetabolicsupportuk.org

Table 1: Genetic and Enzymatic Profile of Isobutyryl-CoA Dehydrogenase

| Feature | Description | References |

| Gene | ACAD8 | medlineplus.govmetabolicsupportuk.orgmedlineplus.gov |

| Encoded Enzyme | Isobutyryl-CoA Dehydrogenase (IBD) | medlineplus.govwikipedia.orgmedlineplus.gov |

| Cellular Location | Mitochondria | medlineplus.govwikipedia.orgmedlineplus.gov |

| Genetic Locus | Chromosome 11q25 | wikipedia.orgnih.gov |

| Inheritance Pattern | Autosomal Recessive | medlineplus.govmetabolicsupportuk.org |

| Pathology | Mutations cause IBD deficiency | medlineplus.govmetabolicsupportuk.orgmedlineplus.gov |

The catabolism of the essential branched-chain amino acid valine is a multi-step process. libretexts.orgmagonlinelibrary.com The IBD enzyme is responsible for catalyzing the third step in this pathway. medlineplus.govnih.gov Specifically, IBD converts the molecule isobutyryl-CoA into methacrylyl-CoA. medlineplus.govwikipedia.orgmedlineplus.gov This reaction is a critical dehydrogenation step in the breakdown of valine for energy production. medlineplus.govwikipedia.org

In individuals with IBD deficiency, the impaired or absent enzyme activity prevents the efficient conversion of isobutyryl-CoA to methacrylyl-CoA. medlineplus.gov This blockage results in the accumulation of isobutyryl-CoA within the mitochondria. nih.goveur.nl The buildup of this intermediate metabolite triggers an alternative detoxification response, leading to the formation and subsequent excretion of N-isobutyrylglycine. nih.gov

N-Isobutyrylglycine in Detoxification Pathways

N-acyl glycines, including N-isobutyrylglycine, are metabolites generated through a detoxification process. acs.org This process, known as glycine conjugation, is a Phase II detoxification pathway that occurs in the mitochondria. researchgate.netnih.gov The primary purpose of this pathway is to conjugate various acyl-CoA molecules with the amino acid glycine. hmdb.caresearchgate.net This conjugation renders the metabolites less toxic and more water-soluble, which facilitates their removal from the body. acs.orgresearchgate.net The glycine conjugation pathway is essential for maintaining adequate levels of free coenzyme A (CoASH), which is vital for numerous metabolic reactions, including the citric acid cycle and fatty acid oxidation. researchgate.netnih.gov

Conjugation with Toxic Metabolites

The formation of N-Isobutyrylglycine is a direct result of the conjugation of the accumulated isobutyryl-CoA with glycine. nih.govfrontiersin.org This biochemical reaction is catalyzed by the enzyme glycine N-acyltransferase. healthmatters.iohmdb.cafoodb.ca The enzyme transfers the isobutyryl group from isobutyryl-CoA to the nitrogen atom of glycine, forming N-isobutyrylglycine and releasing coenzyme A (CoA). hmdb.canih.gov

In the context of IBD deficiency, this conjugation serves as a crucial detoxification mechanism. researchgate.net By converting the accumulating and potentially toxic isobutyryl-CoA into N-isobutyrylglycine, the cell alleviates the metabolic block and regenerates free CoASH. nih.govresearchgate.net This regeneration is critical, as the sequestration of CoA into unused acyl-CoA esters can disrupt mitochondrial energy metabolism. researchgate.net

Table 2: Key Enzymes in N-Isobutyrylglycine Metabolism

| Enzyme | Gene | Function | Metabolic Pathway |

| Isobutyryl-CoA Dehydrogenase (IBD) | ACAD8 | Catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA. medlineplus.govwikipedia.org | Valine Degradation |

| Glycine N-acyltransferase (GLYAT) | GLYAT | Catalyzes the conjugation of acyl-CoAs (e.g., isobutyryl-CoA) with glycine. healthmatters.iohmdb.ca | Glycine Conjugation (Detoxification) |

Excretion via Urine

As a water-soluble and less toxic compound, N-isobutyrylglycine is efficiently eliminated from the body through urinary excretion. acs.orgresearchgate.net The measurement of N-isobutyrylglycine levels in urine is a key diagnostic method for identifying IBD deficiency. healthmatters.iohmdb.cagenedx.com While elevated C4-acylcarnitine in blood spots is an initial indicator found during newborn screening, the specific detection of isobutyrylglycine in urine helps to differentiate IBD deficiency from other metabolic disorders. nih.goveur.nlmayocliniclabs.com Therefore, the urinary excretion of N-isobutyrylglycine is a direct consequence of the body's attempt to detoxify and eliminate the excess metabolites resulting from a specific enzymatic defect in the valine catabolic pathway. healthmatters.iomayocliniclabs.com

N Isobutyrylglycine in Inborn Errors of Metabolism Iems

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

Isobutyryl-CoA dehydrogenase deficiency (IBDD) is a rare, autosomal recessive genetic disorder that affects the metabolism of the branched-chain amino acid valine. d-nb.infonih.gov It is caused by a deficiency of the mitochondrial enzyme isobutyryl-CoA dehydrogenase, which plays a crucial role in the third step of valine catabolism. nih.govfrontiersin.org This enzymatic defect disrupts the normal breakdown of valine, leading to the accumulation of isobutyryl-CoA and other related metabolites. nih.govnih.gov

Biochemical Hallmarks of IBDD

The impaired activity of isobutyryl-CoA dehydrogenase results in a characteristic biochemical profile that is central to the diagnosis of IBDD. nih.govresearchgate.net

A primary biochemical hallmark of IBDD is the increased excretion of N-isobutyrylglycine in the urine. healthmatters.iod-nb.inforesearchgate.net The accumulation of isobutyryl-CoA leads to its conjugation with glycine (B1666218), forming N-isobutyrylglycine, which is then excreted. hmdb.ca However, it is important to note that elevated urinary isobutyrylglycine may not be present in all individuals with IBDD. d-nb.inforesearchgate.net

Newborn screening programs often identify IBDD through the detection of elevated levels of C4-carnitine (isobutyrylcarnitine) in plasma or dried blood spots. researchgate.netnih.govmedlineplus.gov The buildup of isobutyryl-CoA results in its conversion to isobutyrylcarnitine. nih.gov It is important to differentiate this from other conditions that can also cause an increase in C4-carnitine, such as short-chain acyl-CoA dehydrogenase deficiency (SCADD). nih.govmdpi.com

Genetic Basis of IBDD: ACAD8 Gene Mutations

IBDD is caused by mutations in the ACAD8 gene, located on chromosome 11q25. nih.govnih.goveur.nl This gene provides the instructions for synthesizing the isobutyryl-CoA dehydrogenase enzyme. medlineplus.gov A wide range of mutations in the ACAD8 gene have been identified in patients with IBDD, including missense, frameshift, and splice-site mutations. frontiersin.orgnih.gov These mutations lead to a reduction or complete loss of enzyme activity. eur.nl The inheritance pattern of IBDD is autosomal recessive, meaning an individual must inherit two mutated copies of the ACAD8 gene, one from each parent, to be affected by the disorder. d-nb.infomedlineplus.gov

Clinical Manifestations and Prognosis of IBDD

The clinical presentation of IBDD is highly variable, with many individuals identified through newborn screening remaining asymptomatic. d-nb.infonih.govmedlineplus.gov When symptoms do occur, they can include poor feeding, developmental delay, weak muscle tone (hypotonia), and anemia. d-nb.infomedlineplus.govmedlineplus.gov The prognosis for individuals with IBDD is generally considered favorable, particularly for those who are identified early through newborn screening. d-nb.info However, the long-term consequences of this condition are still being studied, and it is unclear if it may lead to health issues later in life. medlineplus.govmedlineplus.gov

Diagnostic Approaches for IBDD

The primary method for detecting IBDD is through expanded newborn screening programs that use tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots. nih.governdim.org An elevated C4-carnitine level is a key indicator that prompts further investigation. d-nb.infoerndim.org

Confirmatory diagnostic tests include:

Urine Organic Acid Analysis: This test is used to detect the presence of elevated levels of this compound. nih.govresearchgate.net

Plasma Acylcarnitine Analysis: This can confirm the elevated C4-carnitine and help differentiate it from isomers. researchgate.netoklahoma.gov

Molecular Genetic Testing: Sequencing of the ACAD8 gene is performed to identify the specific mutations causing the deficiency, which provides a definitive diagnosis. d-nb.infonih.gov

Association with Other Organic Acidurias and Metabolic Disorders

The presence of elevated N-Isobutyrylglycine is not exclusive to a single condition and has been associated with several organic acidurias and metabolic disorders.

Ethylmalonic Encephalopathy (EE)

Ethylmalonic Encephalopathy (EE) is a severe autosomal recessive metabolic disorder affecting multiple body systems, particularly the nervous system, gastrointestinal tract, and peripheral vessels. healthmatters.ioebi.ac.uk It typically presents in infancy with symptoms such as developmental delay, regression, weak muscle tone, seizures, and abnormal movements. healthmatters.io

EE is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase essential for the sulfide (B99878) detoxification pathway. ebi.ac.ukescholarship.orgjpedres.org A defect in the ETHE1 protein leads to the accumulation of toxic hydrogen sulfide (H2S). escholarship.orgjpedres.org This accumulation is believed to inhibit various metabolic enzymes, including short-chain acyl-CoA dehydrogenase (SCAD), leading to the characteristic biochemical profile seen in EE. nih.gov The impaired activity of ETHE1-SDO results in H2S accumulation in critical tissues, which in turn inhibits cytochrome c oxidase (COX), causing widespread hypoxic tissue damage and faulty energy production. jpedres.orgnih.gov

A hallmark of EE is the distinctive pattern of metabolites excreted in the urine. Patients typically show markedly elevated levels of ethylmalonic acid, methylsuccinic acid, this compound, and isovalerylglycine. ebi.ac.ukjpedres.orgjournalagent.com The elevated excretion of these C4-C6 acylglycines is a key diagnostic feature. escholarship.orgnih.gov For instance, in one documented case, the urinary this compound level was 10 mmol/mol creatinine (B1669602) at birth, significantly higher than the normal value of less than 1.6 mmol/mol creatinine. nih.gov The presence of these metabolites, along with elevated lactate (B86563) and C4-C5 acylcarnitines in the blood, forms the typical biochemical signature of EE. ebi.ac.ukescholarship.orgjpedres.org

Table 1: Urinary Metabolite Levels in a Case of Ethylmalonic Encephalopathy

| Metabolite | Level at Birth (mmol/mol creatinine) | Normal Value (mmol/mol creatinine) |

|---|---|---|

| This compound | 10 | <1.6 |

| Ethylmalonic acid | 46 | <8.4 |

| Isovalerylglycine | 19 | 0 |

Data sourced from a case report on Ethylmalonic Encephalopathy. nih.gov

Propionic Acidemia

N-Isobutyrylglycine has also been associated with propionic acidemia, an inherited organic acid disorder. healthmatters.iohmdb.ca In this condition, the body is unable to properly process certain proteins and fats due to a deficiency of the enzyme propionyl-CoA carboxylase. healthmatters.io While propionylglycine is the primary marker, other acylglycines, including this compound, may be found at normal to slightly increased levels in the urine of affected individuals. iembase.com

Glutaric Aciduria Type I (GA1)

Glutaric Aciduria Type I (GA1) is an inborn error of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, due to mutations in the GCDH gene. nih.govresearchgate.netnih.gov While the primary markers are glutaric acid and 3-hydroxyglutaric acid, elevated levels of other metabolites can occur. In a case of a newborn with both GA1 and isobutyryl-CoA dehydrogenase (IBD) deficiency, the accumulation of this compound was noted alongside the characteristic markers for GA1. researchgate.netnih.gov This highlights the importance of comprehensive metabolite analysis in cases with unusual newborn screening results.

Multiple Acyl-CoA Dehydrogenase Deficiency (Glutaric Aciduria Type II)

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Aciduria Type II, is a disorder of fatty acid and amino acid oxidation. nih.gov It presents with a wide clinical spectrum, from severe neonatal illness to later-onset myopathy. nih.gov A characteristic feature of MADD is the elevated urinary excretion of a range of organic acids and acylglycines. nih.gov Specifically, urine acylglycine analysis in MADD patients often shows elevations of this compound, along with isovalerylglycine, hexanoylglycine, and suberylglycine. nih.gov An abnormal increase of this compound in the urine can be indicative of Glutaric Aciduria Type II. researchgate.net

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

Short-chain acyl-CoA dehydrogenase (SCAD) deficiency is an autosomal recessive inborn error of mitochondrial fatty acid β-oxidation. researchgate.net The disorder results from a deficiency of the SCAD enzyme, which impairs the initial step of short-chain fatty acid metabolism. researchgate.net While newborn screening programs have identified numerous asymptomatic individuals, some individuals with SCAD deficiency may present with clinical symptoms such as vomiting, low blood sugar, and fatigue. researchgate.netnih.gov The clinical relevance of SCAD deficiency is a subject of ongoing discussion, with many considering it a biochemical phenotype rather than a distinct disease. nih.govnih.gov

The primary biomarker for SCAD deficiency in newborn screening is elevated butyrylcarnitine (B1668139) (C4) in the blood. nih.govmdpi.com However, since tandem mass spectrometry does not differentiate between isomers, elevated C4 can also indicate isobutyryl-CoA dehydrogenase deficiency (IBDD). nih.govscispace.com This necessitates further confirmatory testing to distinguish between the two conditions. nih.govnih.govscispace.com

Analysis of urinary organic acids and acylglycines plays a crucial role in the differential diagnosis. In SCAD deficiency, a characteristic finding is the increased urinary excretion of ethylmalonic acid (EMA). researchgate.netnih.govtexas.gov While N-isobutyrylglycine is more characteristically associated with IBDD, its presence in urine can be a factor in the broader diagnostic evaluation of elevated C4-carnitine. scispace.comtexas.govhmdb.ca The detection of specific acylglycines, such as butyrylglycine, is also indicative of SCAD deficiency. google.commdpi.com

Research studies have highlighted the importance of urinary metabolite analysis in confirming diagnoses. For instance, in a study of newborns with elevated C4-carnitine, the presence of this compound in urine pointed towards an IBD-related defect rather than SCAD deficiency. scispace.com Another study involving infants with mutations in the ACADS gene (associated with SCAD deficiency) found that while some showed elevated EMA, others had normal urinary organic acid profiles. mdpi.com This variability underscores the complexity of the biochemical phenotype.

The use of second-tier testing, such as measuring ethylmalonate and N-isobutyrylglycine in dried blood spots, has been shown to significantly reduce false-positive rates and improve the positive predictive value in newborn screening for SCAD and IBDD. frontiersin.org

Table 1: Biochemical Markers in SCAD Deficiency and Related Disorders

| Analyte | SCAD Deficiency | Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) |

|---|---|---|

| Primary Blood Marker | Elevated Butyrylcarnitine (C4) | Elevated Isobutyrylcarnitine (C4 isomer) |

| Key Urinary Metabolite | Ethylmalonic Acid (EMA) | N-Isobutyrylglycine |

| Other Associated Metabolites | Butyrylglycine | --- |

N Isobutyrylglycine As a Clinical Biomarker

Diagnostic Utility in Inborn Errors of Metabolism

N-Isobutyrylglycine serves as a crucial biomarker for several inborn errors of metabolism, which are genetic disorders that disrupt normal metabolic processes. hmdb.cahealthmatters.io Acylglycines like N-Isobutyrylglycine are typically minor metabolites of fatty acids. hmdb.ca However, in certain inherited metabolic diseases, their excretion increases significantly, making their measurement in bodily fluids a valuable diagnostic tool. hmdb.cahealthmatters.io

The primary condition associated with elevated N-Isobutyrylglycine is Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) , an autosomal recessive disorder affecting the catabolism of the branched-chain amino acid valine. hmdb.cahealthmatters.ioresearchgate.net In individuals with IBDD, the deficiency of the isobutyryl-CoA dehydrogenase enzyme leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine (B1666218) to form N-Isobutyrylglycine, large amounts of which are subsequently identified in the urine. hmdb.cahealthmatters.io

Beyond IBDD, elevated levels of N-Isobutyrylglycine are also associated with other inborn errors of metabolism, including:

Ethylmalonic Encephalopathy: A severe, rare metabolic disorder affecting the brain, gastrointestinal system, and blood vessels. healthmatters.ioebi.ac.uk

Propionic Acidemia: An organic acid disorder where the body cannot properly process certain proteins and fats. hmdb.cahealthmatters.io

Glutaric Aciduria Type 1 (GA1): In a case of a newborn with both GA1 and IBDD, an accumulation of isobutyrylglycine was noted. ebi.ac.uk

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Also known as glutaric aciduria type II, some cases show elevated concentrations of this compound. ebi.ac.ukresearchgate.net

The quantitative analysis of N-Isobutyrylglycine, typically in urine, is therefore an important component in the diagnostic workup for these inherited disorders. healthmatters.io

Newborn Screening Applications

Expanded newborn screening programs, which aim for the early detection of congenital and metabolic disorders, have incorporated the analysis of acylcarnitines using tandem mass spectrometry. ebi.ac.ukresearchgate.net Isobutyryl-CoA dehydrogenase deficiency (IBDD) is one of the conditions that can be detected through these screening panels. ebi.ac.uk The primary marker for IBDD in these screenings is an elevation of C4-acylcarnitine (butyrylcarnitine) in dried blood spots. researchgate.netresearchgate.net

However, elevated C4-acylcarnitine is not specific to IBDD, as it can also indicate other conditions like short-chain acyl-CoA dehydrogenase deficiency (SCADD). nih.gov Therefore, the detection of N-Isobutyrylglycine in urine serves as a critical second-tier or confirmatory test to establish a definitive diagnosis of IBDD following an abnormal newborn screen. researchgate.netnih.gov The presence of this compound helps to distinguish IBDD from other metabolic disorders that may present with similar initial screening results. researchgate.net

Monitoring of Treatment Efficacy

The monitoring of key metabolites is a cornerstone of managing inborn errors of metabolism. For conditions where N-Isobutyrylglycine is elevated, its levels can be tracked to assess the effectiveness of treatment interventions. For instance, in cases of multiple acyl-CoA dehydrogenase deficiency, clinical improvement following treatment with riboflavin (B1680620) and dietary management was accompanied by consistent improvements in the levels of urinary organic acids, including this compound. ebi.ac.uk

Similarly, for complex cases involving disorders like IBDD, long-term management protocols emphasize careful follow-up, which includes the regular assessment of the patient's carnitine status and other key metabolites. ebi.ac.ukresearchgate.net This ongoing monitoring helps in adjusting treatment strategies, such as dietary restrictions or supplementation, to maintain metabolic balance and prevent clinical complications. researchgate.net

Potential Biomarker in Acquired Conditions

Recent metabolomic research has identified N-Isobutyrylglycine as a potential biomarker in several acquired conditions, extending its clinical relevance beyond inherited disorders.

Ulcerative Colitis

N-Isobutyrylglycine has been reported as a potential biomarker for the diagnosis of ulcerative colitis, a type of inflammatory bowel disease. researchgate.net In a study identifying potential biomarkers for this condition, this compound was among those noted. larvol.com Further research is needed to validate its role and utility in the clinical management of ulcerative colitis.

Acquired Pneumonia

Research has also pointed to N-Isobutyrylglycine as a potential biomarker for acquired pneumonia. researchgate.netresearchgate.net Metabolomic studies comparing patients with community-acquired pneumonia to healthy controls have identified changes in various metabolites, with this compound being one of the compounds of interest. researchgate.netresearchgate.net

Endometrial Cancer

One of the most promising areas for N-Isobutyrylglycine as a biomarker in acquired disease is in the detection of endometrial cancer. frontiersin.org Metabolomic studies using techniques like ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) have identified a set of potential urinary biomarkers for endometrial cancer. frontiersin.org

In these studies, N-Isobutyrylglycine was found to be consistently upregulated in urine samples from patients with endometrial cancer compared to healthy controls. frontiersin.org It is part of a five-metabolite panel, which also includes porphobilinogen, acetylcysteine, N-acetylserine, and urocanic acid, that showed potential in a predictive model to distinguish endometrial cancer cases from controls. frontiersin.orgnih.govnih.gov While these biomarker candidates require further independent validation, they represent a significant step towards developing non-invasive diagnostic tools for endometrial cancer. frontiersin.orgnih.gov

Data Tables

Table 1: N-Isobutyrylglycine as a Biomarker in Various Conditions

| Condition Category | Specific Disease | Role of N-Isobutyrylglycine |

|---|---|---|

| Inborn Errors of Metabolism | Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | Primary diagnostic urinary biomarker. hmdb.cahealthmatters.io |

| Ethylmalonic Encephalopathy | Associated diagnostic biomarker. healthmatters.ioebi.ac.uk | |

| Propionic Acidemia | Associated diagnostic biomarker. hmdb.cahealthmatters.io | |

| Glutaric Aciduria Type 1 (GA1) | Associated finding in a complex case. ebi.ac.uk | |

| Multiple Acyl-CoA Dehydrogenase Deficiency | Monitored during treatment. ebi.ac.uk | |

| Acquired Conditions | Ulcerative Colitis | Potential diagnostic biomarker. researchgate.net |

| Acquired Pneumonia | Potential diagnostic biomarker. researchgate.netresearchgate.net |

Table 2: Research Findings on N-Isobutyrylglycine in Endometrial Cancer

| Study Focus | Key Finding | Metabolite Panel | Status in Cancer |

|---|---|---|---|

| Urinary Biomarker Discovery | Identification of a set of five potential metabolites for EC detection. frontiersin.org | Porphobilinogen, Acetylcysteine, N-acetylserine, Urocanic acid, N-Isobutyrylglycine. frontiersin.org | Upregulated. frontiersin.org |

| Predictive Model | A model based on the five-metabolite panel could distinguish EC from healthy controls. frontiersin.orgnih.gov | Included N-Isobutyrylglycine. frontiersin.orgnih.gov | N/A |

Obesity and Metabolic Syndrome

N-Isobutyrylglycine has emerged as a relevant metabolite in the context of obesity and metabolic syndrome, primarily due to its connection with the glycine conjugation pathway. frontiersin.org Individuals with obesity often exhibit a deficiency in glycine, which can impair critical metabolic and detoxification processes. nih.govresearchgate.net This state of glycine insufficiency directly affects the body's capacity to synthesize N-acylglycines, including N-Isobutyrylglycine, leading to altered levels that can serve as a biomarker for the metabolic dysregulation associated with obesity. frontiersin.org

The glycine conjugation pathway is a crucial Phase II detoxification process that occurs in the liver mitochondria. nih.govresearchgate.net Catalyzed by the enzyme glycine N-acyltransferase, this pathway involves the attachment of glycine to various acyl-CoA molecules, converting them into more water-soluble acylglycines that can be easily excreted in the urine. nih.govresearchgate.nethmdb.ca This mechanism is essential for eliminating potentially toxic compounds derived from both endogenous metabolism and external sources. nih.govresearchgate.net

In individuals with obesity, a notable decrease in the availability of plasma glycine has been reported. frontiersin.orgnih.gov This glycine deficiency is believed to stem from impaired de novo glycine synthesis linked to insulin (B600854) resistance. nih.gov The scarcity of glycine creates a bottleneck in the conjugation pathway, making it a rate-limiting factor for the detoxification process. researchgate.net Consequently, the synthesis rates of various acylglycines are significantly reduced. frontiersin.org Studies using stable isotope tracers have confirmed that individuals with obesity have slower absolute synthesis rates of N-Isobutyrylglycine and other acylglycines compared to individuals with a healthy weight. frontiersin.org This impairment compromises the body's ability to efficiently manage and excrete certain metabolic byproducts, which may contribute to the metabolic complications associated with obesity. nih.govresearchgate.net

Table 1: Comparison of Acylglycine Synthesis Rates in Individuals with Obesity vs. Healthy Weight Controls

| Metabolite | Synthesis Rate in Healthy Controls (μmol/L) | Synthesis Rate in Individuals with Obesity (μmol/L) |

| Plasma Glycine | 209 ± 50 | 168 ± 30 |

| Acetylglycine | Slower in obesity | Significantly lower |

| N-Isobutyrylglycine | Slower in obesity | Significantly lower |

| Tiglylglycine | Slower in obesity | Significantly lower |

| Isovalerylglycine | Slower in obesity | Significantly lower |

| Hexanoylglycine | Slower in obesity | Significantly lower |

Data sourced from studies comparing individuals with a mean BMI of 40.5 ± 7.1 kg/m ² to controls with a mean BMI of 20.8 ± 2.1 kg/m ². frontiersin.org

Bariatric surgery is an effective intervention for significant weight loss and the amelioration of obesity-related comorbidities. tg.org.ausochob.cl The metabolic improvements following surgery are accompanied by significant changes in amino acid metabolism, including the restoration of glycine levels. nih.govresearchgate.net Studies have shown that following bariatric surgery, the de novo synthesis of glycine increases, effectively correcting the pre-existing glycine deficiency. nih.gov

This restoration of glycine availability has a direct positive effect on the glycine conjugation pathway. With an increased supply of glycine, the pathway's capacity to detoxify and excrete acyl-CoA metabolites is enhanced. nih.govresearchgate.net Research tracking patients before and after bariatric surgery confirms this phenomenon. Post-surgery, as plasma glycine concentrations rise, there is a corresponding and significant increase in the urinary excretion rates of several acylglycines, including N-Isobutyrylglycine, acetylglycine, tigylglycine, and isovalerylglycine. nih.govresearchgate.netresearchgate.netresearchgate.net This demonstrates that the impaired detoxification function seen in obesity is reversible and that N-Isobutyrylglycine excretion can serve as a dynamic biomarker for monitoring the metabolic benefits of bariatric surgery. nih.govresearchgate.net

Table 2: Metabolic Changes Before and Six Months After Bariatric Surgery

| Parameter | Pre-Surgery Level | Post-Surgery Level |

| BMI ( kg/m ²) | 40.9 ± 7.3 | 31.6 ± 6.0 |

| Plasma Glycine (μmol/L) | 164 ± 26 | 212 ± 38 |

| N-Isobutyrylglycine Excretion | Reduced | Significantly Higher |

| Acetylglycine Excretion | Reduced | Significantly Higher |

| Tiglylglycine Excretion | Reduced | Significantly Higher |

| Isovalerylglycine Excretion | Reduced | Significantly Higher |

Data compiled from studies on patients undergoing bariatric surgery. frontiersin.orgresearchgate.net

Sarcopenia-Related Phenotypes

Sarcopenia is a progressive skeletal muscle disorder involving the loss of muscle mass and function. frontiersin.org Recent metabolomic research has sought to identify biomarkers associated with sarcopenia-related phenotypes to better understand its etiology. nih.gov In this context, N-Isobutyrylglycine has been identified as a potential sex-specific biomarker. nih.gov

A study utilizing Mendelian randomization to investigate the causal relationships between circulating metabolites and sarcopenia-related phenotypes (appendicular lean mass, whole-body lean mass, and handgrip strength) identified N-Isobutyrylglycine as one of several male-specific metabolites associated with the condition. nih.gov While a number of metabolites were found to be significant in both sexes, N-Isobutyrylglycine was exclusively linked to sarcopenia-related traits in males. nih.gov This finding suggests that the metabolic pathways involving N-Isobutyrylglycine may play a role in the development or progression of sarcopenia differently between sexes, highlighting it as a candidate biomarker for further investigation in male populations. nih.gov

Table 3: Male-Specific Metabolites Associated with Sarcopenia-Related Phenotypes

| Metabolite |

| Myristoylcarnitine |

| Propionylglycine |

| Sphingomyelin |

| N-Isobutyrylglycine |

| Arachidoylcarnitine |

| 1-lignoceroyl-GPC (24:0) |

| N-acetylglycine |

| Carnitine |

| Arachidonoylcholine |

| Trans-2-hexenoylglycine |

| 3-hydroxyoleoylcarnitine |

Source: Identified through a metabolome-wide association study. nih.gov

Gout

Gout is a form of inflammatory arthritis caused by the deposition of monosodium urate crystals, which is linked to hyperuricemia and underlying metabolic disturbances. nih.gov Non-targeted metabolomics studies have been employed to discover novel biomarkers for the early diagnosis and understanding of gout's pathogenesis. nih.govresearchgate.net

In a study comparing the serum metabolomic profiles of patients with gout and healthy individuals, N-Isobutyrylglycine was identified as a significant diagnostic biomarker. nih.gov It was ranked among the top 10 endogenous metabolites with the highest potential for diagnosing gout. nih.gov The diagnostic efficacy was evaluated using receiver operating characteristic (ROC) analysis, where N-Isobutyrylglycine achieved an Area Under the Curve (AUC) of 0.9156, indicating a high degree of accuracy in distinguishing between gout patients and healthy controls. nih.gov Furthermore, correlation analyses revealed a positive association between N-Isobutyrylglycine and other gout-related markers, suggesting its involvement in the metabolic pathways that are dysregulated in the disease. nih.gov Another study in a nematode model of hyperuricemia found that this compound levels were positively correlated with antioxidant enzymes, suggesting a potential role in modulating oxidative stress associated with high uric acid levels. frontiersin.org

Table 4: Top Endogenous Metabolite Biomarkers for Gout Diagnosis

| Metabolite | Area Under the Curve (AUC) |

| Uric Acid | 0.9511 |

| L-glutamic acid | 0.9467 |

| Benzaldehyde | 0.9422 |

| Indolelactic acid (ILA) | 0.9378 |

| 2-methylbutyroylcarnitine | 0.9289 |

| 2-hydroxy-3-methylbutyric acid | 0.9244 |

| D-glutamic acid | 0.9156 |

| N-Isobutyrylglycine | 0.9156 |

| Eugenol | 0.9067 |

| 3-(3,4,5-trimethoxyphenyl)propanoic acid | 0.9022 |

Source: Based on a non-targeted metabolomics study of serum from gout patients and healthy participants. nih.gov

Analytical Methodologies for N Isobutyrylglycine Quantification in Biological Samples

Chromatographic Techniques

Chromatography serves as the cornerstone for the analytical determination of N-Isobutyrylglycine, enabling its separation from a complex mixture of endogenous compounds present in biological samples. Gas chromatography and liquid chromatography, particularly when interfaced with mass spectrometry, are the most powerful and widely employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of N-Isobutyrylglycine, derivatization is a mandatory step to increase its volatility and improve its chromatographic behavior. The most common derivatization approach for N-Isobutyrylglycine and other acylglycines is silylation, which involves the replacement of active hydrogens in the molecule with a trimethylsilyl (B98337) (TMS) group. This process significantly enhances the compound's volatility, making it amenable to GC analysis.

Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. For the TMS derivative of N-Isobutyrylglycine, characteristic fragment ions can be monitored for quantification.

Table 1: Characteristic GC-MS Fragment Ions of N-Isobutyrylglycine TMS Derivative

| Fragment Ion (m/z) | Description |

| 217 | Molecular Ion [M]+ |

| 202 | [M-CH3]+ |

| 144 | [M-Si(CH3)3]+ |

| 117 | [Si(CH3)3-O=C-CH2]+ |

| 73 | [Si(CH3)3]+ |

This data is based on the typical fragmentation patterns of TMS derivatives of acylglycines.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantification of N-Isobutyrylglycine in many clinical and research laboratories. researchgate.net This technique offers high sensitivity and specificity and can often analyze the compound without the need for derivatization, although derivatization can sometimes be employed to enhance sensitivity. researchgate.net

Ultra-High Performance Liquid Chromatography (UPLC) is an evolution of traditional high-performance liquid chromatography (HPLC) that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, improved peak shapes, and much faster analysis times. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a powerful platform for the rapid and sensitive quantification of N-Isobutyrylglycine in complex biological samples like urine and dried blood spots. nist.govnih.gov The enhanced chromatographic separation afforded by UPLC is particularly advantageous for resolving N-Isobutyrylglycine from its isomers and other interfering compounds. bohrium.com

Triple quadrupole mass spectrometers are the workhorses for targeted quantitative analysis and are commonly operated in the Selected Reaction Monitoring (SRM) mode. In SRM, the first quadrupole (Q1) is set to select the precursor ion of N-Isobutyrylglycine (i.e., its molecular ion). This selected ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion. This highly specific precursor-to-product ion transition provides excellent selectivity and sensitivity, minimizing interferences from the sample matrix. Multiple SRM transitions can be monitored for the same compound to increase the confidence of identification and quantification. researchgate.net

Table 2: Exemplary SRM Transitions for N-Isobutyrylglycine Quantification

| Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| 146.1 | 76.1 | Positive |

| 144.1 | 74.1 | Negative |

These transitions are representative and may vary depending on the specific instrumentation and analytical conditions.

High-resolution mass spectrometry, particularly using instruments like the Quadrupole-Orbitrap (Q-Exactive), offers an alternative to triple quadrupole instruments for targeted quantification. In Parallel Reaction Monitoring (PRM) mode, the quadrupole is used to select the precursor ion of N-Isobutyrylglycine, similar to SRM. However, instead of monitoring for a single fragment ion, the Orbitrap mass analyzer detects all fragment ions produced in the collision cell at high resolution and high mass accuracy. This provides a full high-resolution product ion spectrum, which enhances the specificity of detection and allows for retrospective data analysis. The high resolving power of the Orbitrap helps to differentiate the target analyte from isobaric interferences, leading to more accurate quantification.

Sample Preparation and Derivatization Strategies

The goal of sample preparation is to extract N-Isobutyrylglycine from the biological matrix (e.g., urine, plasma) and remove interfering substances that could affect the analytical measurement. researchgate.netnih.gov The choice of sample preparation technique depends on the analytical method being used and the nature of the biological sample.

Common sample preparation strategies include:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. By selecting an appropriate solvent, N-Isobutyrylglycine can be selectively extracted from the sample matrix.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or well plate to retain either the analyte of interest or interfering compounds. For acylglycines, anion exchange SPE can be used to capture these acidic metabolites, which can then be eluted with an appropriate solvent. bohrium.com This method is effective for both cleanup and concentration of the analyte. bohrium.com

Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step to remove high-molecular-weight proteins that can interfere with the analysis and damage the chromatographic column. This is typically achieved by adding an organic solvent like acetonitrile (B52724) or methanol.

Isotope Labeling for Enhanced Sensitivity

Isotope labeling is a powerful technique used in mass spectrometry to enhance the accuracy and sensitivity of quantification. chempep.comnih.gov This approach involves the use of a stable isotope-labeled internal standard, which is a version of the target analyte—in this case, N-isobutyrylglycine—where one or more atoms have been replaced by a heavier isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N).

This isotopically labeled compound is chemically identical to the endogenous analyte and behaves similarly during sample extraction, chromatographic separation, and ionization. However, it is distinguishable by its higher mass-to-charge (m/z) ratio in the mass spectrometer. By adding a known amount of the labeled internal standard to a biological sample before processing, it can correct for any analyte loss that occurs during sample preparation and for variations in instrument response (matrix effects).

One specific method involves the use of an isotope labeling reagent, p-dimethylaminophenacyl (DmPA) bromide, to derivatize acylglycines. ebi.ac.ukresearchgate.net This technique, combined with stable-isotope labeled analytes as internal standards, allows for highly sensitive quantification using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). ebi.ac.uk The analysis is typically performed in positive ion detection mode with multiple reaction monitoring (MRM), which provides high specificity and reduces background noise. ebi.ac.ukresearchgate.net

Table 1: Principles of Isotope Labeling for N-Isobutyrylglycine Quantification

| Step | Description | Purpose |

|---|---|---|

| Addition of Standard | A known quantity of stable isotope-labeled N-isobutyrylglycine is added to the biological sample. | To serve as an internal benchmark for quantification. |

| Sample Preparation | The sample undergoes extraction and purification alongside the labeled standard. | Both analyte and standard experience similar processing and potential loss. |

| LC-MS Analysis | The processed sample is injected into a liquid chromatography-mass spectrometry system. | To separate the analyte from other compounds and measure its abundance relative to the standard. |

| Quantification | The ratio of the signal intensity of the native analyte to the labeled internal standard is calculated. | To accurately determine the concentration of the endogenous N-isobutyrylglycine, correcting for experimental variations. |

3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization

Chemical derivatization is a common strategy to improve the analytical properties of molecules for LC-MS analysis. For N-acyl glycines, including N-isobutyrylglycine, derivatization with 3-nitrophenylhydrazine (3-NPH) offers a simple and sensitive detection method. nih.govresearchgate.net This reagent targets the carboxyl group present in the N-isobutyrylglycine molecule. acs.orgacs.org

The reaction with 3-NPH is advantageous because it proceeds quickly in an aqueous solution and does not require a subsequent quenching step. nih.govresearchgate.net This derivatization enhances the ionization efficiency of the analyte, leading to a significant improvement in detection sensitivity—in some cases, more than 50-fold for short- to medium-chain N-acyl glycines. acs.org The resulting derivatized compound is then readily analyzed by LC-MS/MS. nih.gov

A typical procedure involves mixing the sample with a solution of 3-NPH hydrochloride and a coupling agent like EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in a methanol/water solution. nih.govacs.org The reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. acs.org This method has been successfully applied to the comprehensive analysis of N-acyl glycines in both plasma and urine samples. researchgate.net

Butylation for LC-MS Analysis

Butylation is another derivatization technique that can be employed to enhance the analysis of compounds like N-isobutyrylglycine by LC-MS. This process involves the esterification of the carboxylic acid group with butanol, forming a butyl ester derivative. The primary goal of this derivatization is to increase the hydrophobicity of the analyte, which can improve its retention on reversed-phase chromatography columns and enhance its ionization efficiency in the mass spectrometer.

The procedure typically involves reacting the dried sample extract with a butanolic solution containing an acid catalyst, such as acetyl chloride. nih.gov The mixture is heated to facilitate the reaction, after which the derivatized sample is dried down and reconstituted in a suitable solvent for LC-MS injection. nih.gov This derivatization has been shown to be effective for a broad spectrum of metabolites, including amino acids and related compounds. researchgate.net By converting the polar carboxylic acid group into a less polar butyl ester, the chromatographic peak shape and sensitivity of detection can be significantly improved. researchgate.net

Solid-Phase Extraction

Before instrumental analysis, biological samples like urine require a cleanup and concentration step to remove interfering substances such as salts, proteins, and other metabolites that could suppress the analyte signal in the mass spectrometer. sigmaaldrich.com Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.gov

For the isolation of acylglycines, which are acidic compounds, anion exchange SPE cartridges are often employed. nih.govbohrium.com The general SPE procedure involves the following steps:

Conditioning: The SPE sorbent is washed with a solvent (e.g., methanol) and then equilibrated with a buffer to prepare it for sample loading.

Sample Loading: The pre-treated urine sample is passed through the cartridge. The negatively charged N-isobutyrylglycine binds to the positively charged anion exchange sorbent.

Washing: The cartridge is washed with a specific solvent to remove neutral and basic compounds and other matrix components that are not strongly retained.

Elution: A different solvent, often containing an acid, is used to disrupt the ionic interaction and release the bound N-isobutyrylglycine from the sorbent.

The collected eluate, which now contains a cleaner and more concentrated fraction of the analyte, is then typically evaporated to dryness and reconstituted in a solvent compatible with the subsequent derivatization or LC-MS analysis. nih.gov

Quantitative Analysis and Reference Intervals

Following the development of robust analytical methods, studies have established reference intervals for N-isobutyrylglycine in human urine. These reference ranges are essential for identifying abnormal excretion levels that may be indicative of certain metabolic disorders. hmdb.cahealthmatters.io The concentration is typically normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Quantitative analyses have reported varying reference ranges, which can be influenced by factors such as age and the specific analytical method used.

Table 2: Reported Reference Intervals for Urinary N-Isobutyrylglycine

| Population | Reference Interval (umol/mmol creatinine) | Source |

|---|---|---|

| General | 0 - 3000 | healthmatters.io |

| Adult (25-30 years old) | 0.2157 – 1.6217 | hmdb.ca |

Note: The first entry was converted from mmol/mol to µmol/mmol for consistency.

Challenges in Isomer Separation (e.g., from Butyrylglycine)

A significant analytical challenge in the quantification of N-isobutyrylglycine is its separation from its structural isomer, N-butyrylglycine. Both compounds have the identical molecular formula (C₆H₁₁NO₃) and the same monoisotopic mass (145.0739 g/mol ). hmdb.ca Consequently, they cannot be distinguished by mass spectrometry alone without prior chromatographic separation.

Standard derivatization methods, such as the 3-NPH technique, may not resolve these isomers, leading to a single chromatographic peak that represents both compounds. acs.org This co-elution can lead to an overestimation of N-isobutyrylglycine if N-butyrylglycine is also present in the sample.

To overcome this, high-resolution chromatographic techniques are necessary. The use of ultra-performance liquid chromatography (UPLC) with its smaller particle-size columns provides higher separation efficiency than traditional HPLC and is capable of resolving closely related isomers like N-isobutyrylglycine and N-butyrylglycine before they enter the mass spectrometer. nih.govbohrium.com Achieving baseline separation is critical for the accurate and independent quantification of each isomer.

Future Directions in N Isobutyrylglycine Research

Elucidation of Broader Biological Functions and Regulatory Mechanisms

While N-Isobutyrylglycine is a known human urinary metabolite, its complete biological role remains largely uncharted. nih.gov Future research will need to move beyond its established association with metabolic disorders to explore its potential influence on other physiological and pathological states. The modification of glycine (B1666218) with an isobutyryl group can alter its interactions with enzymes and receptors, which may affect biological activities like neurotransmission and metabolic regulation. ontosight.ai Investigating these potential roles could reveal novel insights into disease mechanisms. ontosight.ai

Key areas of future investigation will likely include:

Interaction with Cellular Signaling Pathways: Determining if and how N-Isobutyrylglycine modulates key signaling cascades within the cell.

Role in Neurological Function: Given that its parent molecule, glycine, is a neurotransmitter, exploring any potential neuromodulatory effects of N-Isobutyrylglycine is a logical next step.

Understanding the regulatory mechanisms governing N-Isobutyrylglycine levels is also critical. This involves identifying the specific enzymes responsible for its synthesis and degradation, as well as the genetic and environmental factors that influence their activity. For instance, the enzyme glycine N-acyltransferase is known to produce acylglycines, but the specific regulation of N-Isobutyrylglycine production is not fully understood. healthmatters.iohmdb.ca

Development of Novel Therapeutic Strategies Targeting N-Isobutyrylglycine Metabolism

The association of elevated N-Isobutyrylglycine levels with specific metabolic disorders, such as isobutyryl-CoA dehydrogenase deficiency, suggests that targeting its metabolic pathway could offer therapeutic benefits. healthmatters.iohmdb.ca Future research in this area will likely focus on two main strategies:

Enzyme Inhibition or Activation: Developing small molecules that can either inhibit the production of N-Isobutyrylglycine in cases of its overaccumulation or enhance its clearance.

Substrate Reduction Therapy: For inherited metabolic disorders, exploring strategies to reduce the upstream metabolites that lead to the formation of N-Isobutyrylglycine. Research has already investigated substrate reduction therapy for related disorders of valine and isoleucine metabolism. researchgate.net

The investigation into the effects of N-Isobutyrylglycine and its derivatives on inflammatory markers and metabolic health could pave the way for new treatments for conditions like obesity and metabolic syndrome.

Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis

To gain a holistic understanding of N-Isobutyrylglycine's role in biological systems, future research must integrate data from various "omics" platforms. This includes genomics, transcriptomics, proteomics, and metabolomics. nih.gov Such an approach can reveal the intricate network of interactions between N-Isobutyrylglycine and other molecules and pathways.

For example, a multi-omics approach could help:

Identify Genetic Variants: Pinpoint genetic variations that influence an individual's baseline levels of N-Isobutyrylglycine.

Uncover Regulatory Networks: Reveal how changes in gene expression and protein levels correlate with fluctuations in N-Isobutyrylglycine.

Elucidate Disease Mechanisms: By combining metabolomic data with clinical information, researchers can build more comprehensive models of how N-Isobutyrylglycine is involved in disease pathogenesis. nih.gov

Metabolomics, in particular, is a powerful tool as it provides a direct snapshot of the phenotype in health and disease. nih.govmdpi.com Untargeted metabolomics can be used in the discovery phase to identify a broad range of metabolites, while targeted approaches offer more accurate quantification for validation. mdpi.com

Validation of N-Isobutyrylglycine as a Diagnostic and Prognostic Biomarker in Diverse Disease Contexts

N-Isobutyrylglycine is already utilized as a diagnostic marker for isobutyryl-CoA dehydrogenase deficiency, where it is found in high amounts in the urine of patients. healthmatters.iohmdb.causbio.netloinc.orgusbio.net It is also associated with other inborn errors of metabolism like ethylmalonic encephalopathy and propionic acidemia. healthmatters.iohmdb.ca However, its potential as a biomarker may extend to a wider range of conditions.

Recent studies have suggested N-Isobutyrylglycine as a potential biomarker in other contexts:

Endometrial Cancer: A study identified a panel of metabolites including N-Isobutyrylglycine that could distinguish endometrial cancer cases from controls. mdpi.comnih.gov However, these markers require external validation. nih.govmdpi.com

Manganese Exposure: A targeted metabolomics study found that N-Isobutyrylglycine was one of seven metabolites that were significantly different in workers exposed to manganese compared to unexposed workers. frontiersin.org

Future research will need to conduct large-scale validation studies to confirm the sensitivity and specificity of N-Isobutyrylglycine as a diagnostic and prognostic marker in these and other diseases. This will involve analyzing samples from diverse patient populations and correlating N-Isobutyrylglycine levels with disease severity, progression, and treatment response. nih.gov

Advanced Analytical Method Development for Enhanced Specificity and Sensitivity

Accurate and reliable measurement of N-Isobutyrylglycine is paramount for both research and clinical applications. While current methods like tandem mass spectrometry are effective, there is always room for improvement. ebi.ac.uk

Future advancements in analytical chemistry will likely focus on:

Improved Chromatographic Separation: Developing methods to better separate N-Isobutyrylglycine from its isomers, such as butyrylglycine, which can be challenging with current techniques. acs.org

Enhanced Sensitivity: Creating assays that can detect even lower concentrations of N-Isobutyrylglycine, which may be crucial for early disease detection. Isotope labeling techniques have shown promise in increasing detection sensitivity. ebi.ac.uk

High-Throughput Analysis: Developing rapid and cost-effective methods for analyzing large numbers of samples, which is essential for large-scale clinical and epidemiological studies. nih.gov

The development of a rapid (3 minutes per sample) LC-MS/MS targeted metabolomics test capable of analyzing a large panel of analytes, including N-Isobutyrylglycine, from dried blood spots demonstrates a move towards high-throughput applications in areas like newborn screening. nih.gov

Longitudinal Studies on N-Isobutyrylglycine Levels in Health and Disease Progression

Cross-sectional studies provide a snapshot of N-Isobutyrylglycine levels at a single point in time. However, to truly understand its role in health and disease, longitudinal studies that track its levels over time within the same individuals are necessary. nih.gov

Such studies could:

Establish a Normal Range: Determine the normal physiological range of N-Isobutyrylglycine in a healthy population and identify factors that influence its variability.

Monitor Disease Progression: Track how N-Isobutyrylglycine levels change as a disease develops and progresses, potentially identifying critical windows for intervention.

Assess Treatment Efficacy: Evaluate whether therapeutic interventions effectively modulate N-Isobutyrylglycine levels and if these changes correlate with clinical outcomes.

A longitudinal metabolomics analysis in a mouse model of snake envenomation observed significant but transient perturbations in metabolites, including N-Isobutyrylglycine, highlighting the dynamic nature of metabolic responses to injury. nih.gov Similar longitudinal studies in human cohorts are needed to delineate the natural history of diseases associated with altered N-Isobutyrylglycine metabolism and to establish evidence-based management guidelines. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying N-Isobutyrylglycine in biological samples?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying N-Isobutyrylglycine in biological matrices such as urine or serum. Sample preparation involves protein precipitation, solid-phase extraction, or derivatization to enhance ionization efficiency. Calibration curves using isotopically labeled internal standards (e.g., ¹³C/¹⁵N-labeled analogs) are critical for accurate quantification. Method validation should include assessment of linearity, precision, recovery, and limits of detection (LOD) .

Q. What are the optimal storage conditions for N-Isobutyrylglycine to ensure chemical stability?

- Answer : N-Isobutyrylglycine should be stored at +4°C in a dry, inert environment to prevent hydrolysis or degradation. Stability studies should be conducted under varying temperatures and humidity levels to validate shelf life. For long-term storage, lyophilized forms are preferred. Always confirm purity via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) before use in experiments .

Q. How can researchers confirm the structural identity of synthesized N-Isobutyrylglycine?

- Answer : Use a combination of techniques:

- NMR : Compare ¹H and ¹³C spectra with reference data to verify the isobutyryl and glycine moieties.

- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) with an exact mass of 145.0739 g/mol.

- Infrared spectroscopy (IR) : Identify characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ for the amide and carboxylic acid groups .

Advanced Research Questions

Q. How does N-Isobutyrylglycine participate in perturbed metabolic pathways, such as beta-alanine or glycine metabolism?

- Answer : N-Isobutyrylglycine is a glycine conjugate linked to mitochondrial fatty acid oxidation. In occupational manganese (Mn) exposure studies, its elevated levels correlate with disrupted amino acid metabolism. To investigate pathway involvement:

- Targeted metabolomics : Quantify N-Isobutyrylglycine alongside intermediates like beta-alanine and threonine using LC-MS/MS.

- Pathway analysis tools : Use platforms like MetaboAnalyst to map perturbations and calculate impact scores (e.g., beta-alanine metabolism had an impact score >0.5 in Mn-exposed cohorts).

- Isotopic tracing : Track ¹³C-labeled precursors to elucidate flux through glycine-serine-threonine pathways .

Q. What experimental designs are appropriate for studying N-Isobutyrylglycine as a biomarker of toxicant exposure?

- Answer :

- Cohort selection : Include exposed and unexposed groups matched for age, gender, and confounding factors (e.g., diet). For Mn exposure studies, workers in welding or battery manufacturing are ideal cohorts.

- Statistical rigor : Apply non-parametric tests (e.g., Wilcoxon Rank-Sum) with Benjamini-Hochberg correction for multiple comparisons.

- Longitudinal sampling : Collect serial urine samples to assess temporal variability in metabolite levels.

- Validation : Replicate findings in independent cohorts and cross-validate with other biomarkers (e.g., blood Mn levels) .

Q. How can researchers address contradictions in N-Isobutyrylglycine data across studies (e.g., variability in baseline levels)?

- Answer :

- Standardize protocols : Harmonize sample collection (e.g., time of day, fasting status), storage (-80°C for biobanking), and analytical workflows.

- Meta-analysis : Pool data from published studies to calculate pooled effect sizes and heterogeneity indices (e.g., I² statistic).

- Confounder adjustment : Use multivariate regression to control for covariates like renal function or co-exposure to other metals .

Q. What strategies improve the reproducibility of N-Isobutyrylglycine quantification in multi-center studies?

- Answer :

- Inter-laboratory calibration : Distribute aliquots of a reference material (e.g., NIST-certified standard) to participating labs.

- Blinded analysis : Mask sample identities to reduce batch effects.

- Data sharing : Publish raw chromatograms and integration parameters in supplementary materials to enable cross-validation .

Methodological Guidelines

- For analytical validation : Follow NIH guidelines for preclinical research, including detailed documentation of LOD, LOQ, and intra-/inter-day precision .